[1,1'-Biphenyl]-2-propanoic acid, beta-amino-
Overview
Description
[1,1’-Biphenyl]-2-propanoic acid, beta-amino- is an organic compound that features a biphenyl structure with a propanoic acid group and an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Negishi cross-coupling reaction, which forms the biphenyl core by coupling an aryl halide with an organozinc reagent in the presence of a palladium or nickel catalyst . The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, and the amino group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-propanoic acid, beta-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2-propanoic acid, beta-amino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds and other interactions with biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with specific molecular targets.
Industry
In industry, [1,1’-Biphenyl]-2-propanoic acid, beta-amino- can be used in the production of polymers, dyes, and other materials that require specific structural properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-propanoic acid, beta-amino- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the biphenyl core provides a rigid, planar structure that can interact with aromatic systems in proteins and other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: Similar structure but lacks the amino group.
[1,1’-Biphenyl]-4-carboxylic acid: Different position of the carboxylic acid group.
[1,1’-Biphenyl]-2-amine: Lacks the carboxylic acid group.
Uniqueness
[1,1’-Biphenyl]-2-propanoic acid, beta-amino- is unique due to the presence of both the carboxylic acid and amino groups, which allow for a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-3-(2-phenylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUFDOFSYJMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281029 | |
Record name | β-Amino[1,1′-biphenyl]-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773126-11-7 | |
Record name | β-Amino[1,1′-biphenyl]-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773126-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino[1,1′-biphenyl]-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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